4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide
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Overview
Description
4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide: . This compound features a benzamide core with a cyclopropane ring and a thiophene moiety, making it a subject of interest for synthetic chemists and researchers.
Mechanism of Action
Target of Action
Similar compounds with thiophene and amide groups have been reported to exhibit antimicrobial and antitumor properties . These compounds often target enzymes or proteins that are crucial for the survival and proliferation of microbial cells or cancer cells .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to inhibition or alteration of the target’s function . This interaction can result in the death of microbial cells or cancer cells, or the inhibition of their growth .
Biochemical Pathways
Based on the reported antimicrobial and antitumor properties of similar compounds, it can be inferred that this compound may affect pathways related to cell survival, proliferation, and metabolism .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and antitumor effects, suggesting that this compound may also have similar effects . These effects could include the death of microbial cells or cancer cells, or the inhibition of their growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The thiophene moiety can be introduced through a formylation reaction, followed by the coupling of the thiophene derivative with the benzamide core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts to facilitate the cyclopropanation and formylation reactions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at various positions on the benzamide core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide: has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Industry: : Use in the development of new materials or chemical processes.
Comparison with Similar Compounds
4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide: can be compared with other similar compounds, such as:
4-cyclopropaneamido-N-ethylbenzamide: : Lacks the thiophene moiety.
N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide: : Lacks the cyclopropane ring.
4-cyclopropaneamido-N-(2-aminophenyl)benzamide: : Different substituent on the benzamide core.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-16(19-9-10-20-18(24)15-2-1-11-25-15)12-5-7-14(8-6-12)21-17(23)13-3-4-13/h1-2,5-8,11,13H,3-4,9-10H2,(H,19,22)(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVQFINXMOQDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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